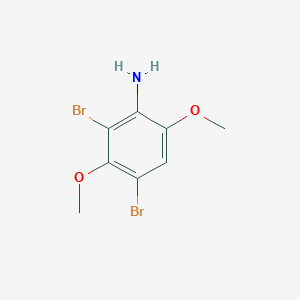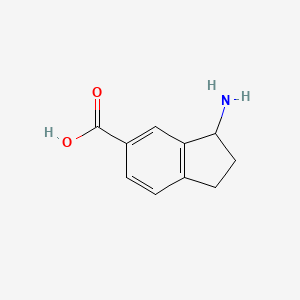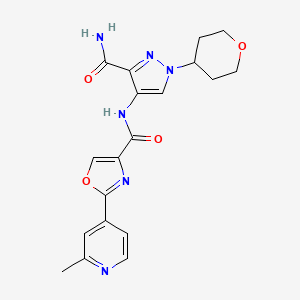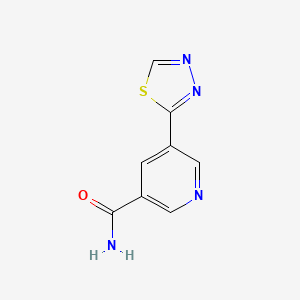
Desmethylprodine
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La desmetilprodina se puede sintetizar a través de un proceso químico de varios pasos. La síntesis normalmente implica los siguientes pasos:
Formación de 4-fenilpiperidina: Esto se logra haciendo reaccionar fenilacetonitrilo con cloroacetato de etilo en presencia de etóxido de sodio para formar 2-fenilacetoacetato de etilo. Este intermedio se cicla luego con acetato de amonio para producir 4-fenilpiperidina.
N-metilación: La 4-fenilpiperidina se metila luego utilizando yoduro de metilo en presencia de una base como el carbonato de potasio para formar 1-metil-4-fenilpiperidina.
Esterificación: Finalmente, el compuesto se esterifica con anhídrido propiónico para producir desmetilprodina.
Métodos de producción industrial
Los métodos de producción industrial para la desmetilprodina no están bien documentados debido a su clasificación como sustancia controlada. la síntesis probablemente seguiría pasos similares a la síntesis de laboratorio, con optimizaciones para la escala, el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
La desmetilprodina sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: La desmetilprodina se puede oxidar para formar varios metabolitos. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Las reacciones de reducción pueden convertir la desmetilprodina en sus alcoholes o aminas correspondientes. El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores típicos.
Sustitución: La desmetilprodina puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo éster.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Ácido clorhídrico o hidróxido de sodio en solución acuosa.
Principales productos formados
Oxidación: Varios metabolitos oxidados, incluidos ácidos carboxílicos y cetonas.
Reducción: Alcoholes y aminas.
Sustitución: Ácidos carboxílicos de la hidrólisis del éster.
Aplicaciones Científicas De Investigación
La desmetilprodina tiene aplicaciones limitadas de investigación científica debido a su estado legal y su potencial de abuso. se ha estudiado en los siguientes contextos:
Química: Como compuesto modelo para estudiar la síntesis y las reacciones de los derivados de piperidina.
Biología: Investigaciones sobre sus efectos en el sistema nervioso central y su posible neurotoxicidad.
Medicina: Estudios históricos sobre sus propiedades analgésicas y comparación con otros analgésicos opioides
Mecanismo De Acción
La desmetilprodina ejerce sus efectos principalmente a través de su acción sobre los receptores opioides en el cerebro y la médula espinal. Se une al receptor opioide mu, imitando los efectos de los opioides endógenos como las endorfinas. Esta unión inhibe la liberación de neurotransmisores involucrados en la transmisión del dolor, lo que lleva a la analgesia. Además, la desmetilprodina puede causar estimulación del sistema nervioso central, lo cual es atípico para los opioides .
Comparación Con Compuestos Similares
La desmetilprodina es estructuralmente similar a varios otros compuestos, que incluyen:
Petidina (Meperidina): La desmetilprodina es un análogo de la petidina, con una estructura similar pero un grupo éster diferente. La petidina es un fármaco de la Lista II con usos médicos aceptados.
Prodina: Otro análogo de la petidina, la prodina tiene isómeros ópticos, a diferencia de la desmetilprodina.
Alfaprodina: Un compuesto estrechamente relacionado con propiedades analgésicas similares pero diferente farmacocinética
La desmetilprodina es única en su combinación de alta potencia y estimulación del sistema nervioso central, lo que la distingue de otros opioides.
Propiedades
IUPAC Name |
(1-methyl-4-phenylpiperidin-4-yl) propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-14(17)18-15(9-11-16(2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQMRZRAWHNSBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCN(CC1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157061 | |
| Record name | Desmethylprodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13147-09-6 | |
| Record name | 1-Methyl-4-phenyl-4-propionoxypiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13147-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylprodine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013147096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylprodine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01478 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desmethylprodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYLPRODINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07SGC963IR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tert-butyl 1-hydroxy-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B3395020.png)

![tert-butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3395030.png)



![3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile](/img/structure/B3395056.png)
